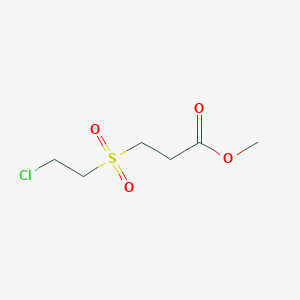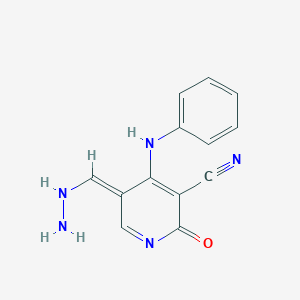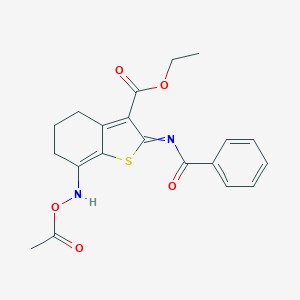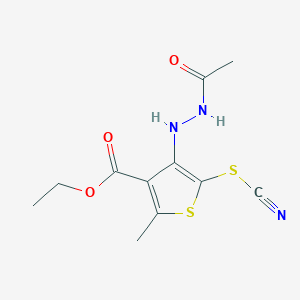
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE is an organic compound with the molecular formula C6H11ClO4S It is a sulfonate ester that contains a chlorinated ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanoic acid with methanol in the presence of a sulfonating agent such as chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of methyl 3-[(2-chloroethyl)sulfonyl]propanoate often involves large-scale batch reactions. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Products include various substituted sulfonate esters.
Oxidation: Sulfone derivatives are the primary products.
Reduction: The main product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-[(2-chloroethyl)sulfonyl]propanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorinated ethyl group is particularly reactive, making it a useful intermediate in various chemical processes. The sulfonate group can also participate in oxidation and reduction reactions, further expanding its utility in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(chlorosulfonyl)propanoate
- Ethyl 3-[(2-chloroethyl)sulfonyl]propanoate
- Methyl 3-[(2-bromoethyl)sulfonyl]propanoate
Uniqueness
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE is unique due to its specific combination of a chlorinated ethyl group and a sulfonate ester. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, further distinguishes it from similar compounds.
Eigenschaften
Molekularformel |
C6H11ClO4S |
|---|---|
Molekulargewicht |
214.67 g/mol |
IUPAC-Name |
methyl 3-(2-chloroethylsulfonyl)propanoate |
InChI |
InChI=1S/C6H11ClO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3 |
InChI-Schlüssel |
RYFXRNARKYBQNB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCS(=O)(=O)CCCl |
Kanonische SMILES |
COC(=O)CCS(=O)(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)
![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N~1~-(3-BENZOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N~1~-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)

![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![ethyl 5-[(4-anilino-3-cyano-2-pyridinyl)oxy]-2-[(diethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B273658.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)

